2,2,4,4-Tetramethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

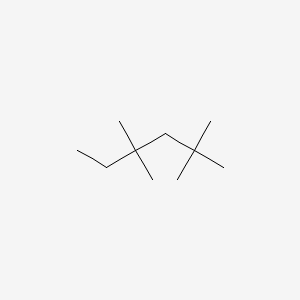

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-7-10(5,6)8-9(2,3)4/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHNHTBJHHSVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871397 | |

| Record name | 2,2,4,4-Tetramethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51750-65-3 | |

| Record name | 2,2,4,4-Tetramethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051750653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,4,4-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethylhexane is a highly branched aliphatic hydrocarbon belonging to the alkane family, with the chemical formula C10H22. As an isomer of decane, its unique structural arrangement, characterized by quaternary carbon atoms, imparts distinct physical and chemical properties that are of interest in various fields of research and development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and logical visualizations to aid in understanding its molecular context.

Physical Properties

The physical properties of this compound are primarily dictated by its molecular structure. The high degree of branching and compact nature of the molecule influence its intermolecular forces, leading to specific values for its boiling point, density, and other physical constants.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 | g/mol |

| Density | 0.747 | g/mL |

| Boiling Point | 153 | °C |

| Refractive Index | 1.421 | - |

| Critical Temperature | 318 | °C |

| Critical Pressure | 18.7 | atm |

Data sourced from various chemical databases.[1]

Chemical Properties

As a saturated hydrocarbon, this compound exhibits the characteristic chemical inertness of alkanes. Its reactivity is generally low due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.

Stability: this compound is a stable compound under normal conditions of temperature and pressure. Its highly branched structure contributes to its thermal stability.

Reactivity: The chemical reactivity of this compound is limited to a few types of reactions, primarily combustion and free-radical halogenation, which are typical for alkanes.

-

Combustion: In the presence of excess oxygen and an ignition source, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. C₁₀H₂₂ + 15.5 O₂ → 10 CO₂ + 11 H₂O

-

Free-Radical Halogenation: this compound can react with halogens (such as chlorine or bromine) in the presence of ultraviolet light or high temperatures. This reaction proceeds via a free-radical chain mechanism, leading to the substitution of hydrogen atoms with halogen atoms. Due to the presence of primary, secondary, and tertiary hydrogens, a mixture of halogenated products is possible.

Experimental Protocols

Accurate determination of the physical properties of this compound relies on standardized experimental procedures. The following are detailed methodologies for key experiments.

Determination of Density

The density of liquid hydrocarbons like this compound can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.

Apparatus:

-

Digital Density Meter

-

Thermostatically controlled bath

-

Syringes for sample injection

-

Calibrating fluids (e.g., dry air and distilled water)

Procedure:

-

Calibration: Calibrate the digital density meter at the test temperature using dry air and freshly boiled distilled water.

-

Sample Preparation: Ensure the this compound sample is clear and free of any solid particles or water.

-

Measurement: a. Set the thermostatically controlled bath to the desired measurement temperature. b. Inject the this compound sample into the density meter's measuring cell using a syringe. c. Allow the sample to thermally equilibrate. d. Record the density reading provided by the instrument.

-

Cleaning: Clean the measuring cell with an appropriate solvent and dry it with a stream of air.

Determination of Boiling Point

The boiling point of this compound can be determined by distillation, following a method analogous to ASTM D86, which covers the atmospheric distillation of petroleum products.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving cylinder

-

Calibrated thermometer or temperature probe

-

Heating mantle

Procedure:

-

Assembly: Assemble the distillation apparatus in a fume hood.

-

Sample Charging: Measure a specific volume of this compound and transfer it to the distillation flask, adding a few boiling chips.

-

Distillation: a. Begin heating the flask with the heating mantle. b. Record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point. c. Continue the distillation and record the temperature at regular intervals as the volume of distillate increases. d. The temperature that remains constant during the majority of the distillation is recorded as the boiling point.

-

Correction: Correct the observed boiling point to standard atmospheric pressure if the measurement is performed at a different pressure.

Visualizations

To better illustrate the relationships and experimental workflows discussed, the following diagrams are provided.

Conclusion

This compound is a highly branched alkane with well-defined physical properties and the characteristic low reactivity of saturated hydrocarbons. Its stability and specific physical constants make it a compound of interest for various applications where such properties are desirable. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible measurement of its key physical parameters, ensuring reliable data for research and industrial purposes.

References

2,2,4,4-Tetramethylhexane molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, formula, and physicochemical properties of 2,2,4,4-tetramethylhexane. As a highly branched alkane, this compound serves as a valuable reference standard in various analytical applications, particularly in chromatography and spectroscopy, and is of interest in studies involving hydrocarbon properties and behavior.

Molecular Identity and Structure

This compound is a saturated acyclic hydrocarbon. It is an isomer of decane, characterized by a hexane (B92381) main chain with four methyl group substituents.

The structural arrangement consists of a six-carbon hexane backbone. Two methyl groups are attached to the second carbon atom (C2), and two methyl groups are attached to the fourth carbon atom (C4). This high degree of branching, particularly the presence of two quaternary carbon centers, significantly influences its physical properties, such as its boiling point and density, when compared to its linear isomer, n-decane.

Physicochemical and Analytical Data

The quantitative properties of this compound are summarized in the table below. These values are critical for its application as a standard in analytical chemistry and for predicting its behavior in various chemical systems.

| Property | Value | Reference(s) |

| Molecular Weight | 142.28 g/mol | [1][2] |

| Boiling Point | 153 °C | [1] |

| Density | 0.747 g/mL | [1] |

| Refractive Index | 1.421 | [1] |

| Molar Volume | 190.5 mL/mol | [1] |

| Critical Temperature | 318 °C | [1] |

| Critical Pressure | 18.7 atm | [1] |

| Kovats Retention Index | 889 (Standard non-polar column) | [2] |

Experimental Protocols

However, a plausible synthetic route can be inferred from methodologies used for structurally similar, highly branched alkanes. The synthesis of the closely related compound, 2,2,4,4-tetramethylpentane, has been documented and involves the reaction of an organometallic reagent with a suitable alkyl halide.[4]

General Plausible Methodology (based on synthesis of 2,2,4,4-tetramethylpentane):

A potential synthesis could involve a coupling reaction between an organometallic compound, such as tert-butylmagnesium chloride (a Grignard reagent) or tert-butyllithium, and a haloalkane, such as 1-chloro-2,2-dimethylpropane. This type of nucleophilic substitution would form the C3-C4 bond in the target molecule.

Example Reaction Scheme (Hypothetical):

2,2-dimethyl-1-chloropropane + tert-butylmagnesium chloride → this compound + MgCl₂

Purification Protocol:

Following the reaction, a standard purification procedure would be necessary. The crude product would likely be subjected to the following steps:

-

Washing: The reaction mixture would be washed with a dilute acid solution to quench any remaining organometallic reagent, followed by washes with water and a sodium bicarbonate solution to neutralize any acid.[4]

-

Drying: The organic layer would be separated and dried over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride.[4]

-

Distillation: The final product would be purified by fractional distillation to separate it from any remaining starting materials, solvents, or byproducts.[4]

It must be emphasized that this is a generalized protocol for a similar compound and not a cited, validated procedure for this compound. Researchers should develop a specific protocol based on established organometallic coupling principles and conduct appropriate safety and hazard assessments.

Logical Relationships in Chemical Classification

To understand the context of this compound within organic chemistry, the following diagram illustrates its hierarchical classification. This relationship is crucial for systematic naming, understanding isomeric relationships, and predicting properties based on structural class.

References

An In-depth Technical Guide to 2,2,4,4-Tetramethylhexane

This technical guide provides a comprehensive overview of the chemical compound 2,2,4,4-Tetramethylhexane, including its identification, physicochemical properties, and an illustrative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

The compound of focus is this compound. It is a saturated acyclic hydrocarbon belonging to the alkane family.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 51750-65-3[1] |

| Molecular Formula | C₁₀H₂₂[1] |

| Molecular Weight | 142.28 g/mol [2] |

| Canonical SMILES | CCC(C)(C)CC(C)(C)C[2] |

| InChI Key | PXHNHTBJHHSVPT-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.

| Property | Value | Source |

| Boiling Point | 153 °C | [3] |

| Density | 0.747 g/mL | [3] |

| Refractive Index | 1.421 | [3] |

| Molar Volume | 190.5 mL/mol | [3] |

| Critical Temperature | 318 °C | [3] |

| Critical Pressure | 18.7 atm | [3] |

Experimental Protocols

Illustrative Synthesis of a Structurally Similar Compound: 2,2,4,4-Tetramethylpentane [4]

This synthesis involves the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.

Materials:

-

2,2,4-trimethyl-4-chloropentane

-

Dimethyl zinc

-

Tetralin (solvent)

-

Concentrated sulfuric acid

-

5% aqueous sodium bicarbonate

-

Water

-

Calcium chloride

-

Sodium metal

Procedure:

-

Preparation of 2,2,4,4-tetramethylpentane:

-

In a suitable reaction vessel, add dimethyl zinc.

-

Prepare a mixture of tetralin and 2,2,4-trimethyl-4-chloropentane (8 moles).

-

Over a period of 6 to 8 hours, add the alkyl chloride mixture to the dimethyl zinc, maintaining the bath temperature below 70 °C.

-

As the reaction proceeds, zinc chloride will precipitate, and the mixture will become a creamy sludge.

-

-

Purification:

-

Wash the crude product ten times with concentrated sulfuric acid.

-

Wash twice with water.

-

Wash once with 5% aqueous sodium bicarbonate.

-

Wash once with water.

-

Dry the product with calcium chloride.

-

Reflux over sodium metal, followed by distillation.

-

Pass the distillate through a column of silica gel.

-

Repeat the washing sequence with sulfuric acid, water, and sodium bicarbonate.

-

Dry again with calcium chloride, reflux over sodium, and perform a final distillation.

-

Collect the fraction boiling at the appropriate temperature for 2,2,4,4-tetramethylpentane.

-

Compound Characterization and Workflow

The characterization of a synthesized compound like this compound is a critical step to confirm its identity and purity. A general workflow for the synthesis and characterization of a novel chemical entity is depicted below.

Caption: A generalized workflow from synthesis to characterization.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. As a branched-chain alkane, it is expected to be relatively inert. However, its physicochemical properties may make it suitable for use as a non-polar solvent or as a reference standard in analytical techniques such as gas chromatography. Further research would be required to explore any potential biological effects or applications in drug development, for instance, as a fragment in medicinal chemistry design.

The broader class of hexanes finds industrial applications in various sectors, including as solvents for the extraction of vegetable oils and in the formulation of pharmaceuticals.[5] However, specific applications for this compound have not been detailed.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn. It is a flammable liquid and should be kept away from ignition sources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the sterically hindered alkane, 2,2,4,4-tetramethylhexane. Due to the significant steric hindrance around the central C4-C5 bond, the synthesis of this molecule presents considerable challenges. This document outlines the most viable theoretical approaches, supported by detailed, albeit adapted, experimental protocols and relevant quantitative data. The information is intended to serve as a foundational resource for researchers engaged in the synthesis of highly branched organic molecules.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₀H₂₂. Its structure is characterized by two quaternary carbon atoms, which impart a high degree of steric congestion. This structural feature makes the formation of the central carbon-carbon bond a significant synthetic hurdle. Traditional alkane synthesis methods, such as the Wurtz and Grignard reactions, often face limitations when applied to the creation of such sterically demanding linkages. This guide explores these classical methods and proposes a more advanced cobalt-catalyzed cross-coupling reaction as a potentially more effective strategy.

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic properties of this compound is presented in Table 1. This data is crucial for the identification and characterization of the target molecule during and after synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 51750-65-3 | [1] |

| Boiling Point | 135-137 °C | |

| Density | 0.733 g/cm³ | |

| Refractive Index | 1.411 | |

| ¹H NMR | δ ~0.88 (s, 18H, C(CH₃)₃), ~1.15 (s, 4H, CH₂) | |

| ¹³C NMR | δ ~31.5 (C(CH₃)₃), ~36.5 (C(CH₃)₃), ~55.0 (CH₂) | |

| Mass Spectrum (EI) | m/z 57 (100%), 41, 71, 85 | [2] |

Proposed Synthesis Pathways

Several synthetic strategies can be envisaged for the construction of this compound. The primary challenge lies in the formation of the bond between two tertiary carbon centers.

Pathway 1: Wurtz Reaction

The Wurtz reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal.[3][4][5] For the synthesis of this compound, this would involve the coupling of two molecules of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride).

However, the Wurtz reaction is generally inefficient for tertiary alkyl halides due to competing elimination reactions, leading to the formation of alkenes (isobutylene in this case) and low yields of the desired alkane.[4]

Pathway 2: Organocuprate Coupling (Gilman Reagent)

A more selective approach involves the use of organocuprate reagents, specifically a Gilman reagent. This method, known as the Corey-House synthesis, involves the reaction of a lithium dialkylcuprate with an alkyl halide.[6] To synthesize this compound, lithium di-tert-butylcuprate would be reacted with tert-butyl chloride.

While generally more effective than the Wurtz reaction for coupling, the reaction of a tertiary organocuprate with a tertiary alkyl halide is still subject to significant steric hindrance, which can lead to low yields.

Pathway 3: Cobalt-Catalyzed Cross-Coupling of a Grignard Reagent

A more contemporary and potentially more successful approach involves the transition-metal-catalyzed cross-coupling of a Grignard reagent with an alkyl halide. Cobalt-catalyzed systems have shown promise in coupling sterically hindered alkyl groups.[3][4][7] This pathway would involve the reaction of tert-butylmagnesium chloride with tert-butyl chloride in the presence of a cobalt catalyst.

This method has the potential to overcome the steric barriers that limit the efficiency of the Wurtz and organocuprate reactions.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound based on the cobalt-catalyzed cross-coupling of tert-butylmagnesium chloride and tert-butyl chloride. This protocol is adapted from general procedures for cobalt-catalyzed couplings of sterically hindered alkyl groups.[4][7]

Note: All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Equipment

-

Reagents:

-

Magnesium turnings

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Cobalt(II) chloride (anhydrous)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (argon or nitrogen) with manifold

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nuclear magnetic resonance (NMR) spectrometer

-

Procedure

-

Preparation of tert-Butylmagnesium Chloride:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of tert-butyl chloride (1.0 equivalent) in anhydrous THF.

-

Add a small amount of the tert-butyl chloride solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux.

-

Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Cobalt-Catalyzed Cross-Coupling:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous THF.

-

To the stirred Grignard solution, add anhydrous cobalt(II) chloride (0.05 equivalents) as a catalyst.

-

Slowly add the solution of tert-butyl chloride to the Grignard/cobalt mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by GC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 135-137 °C.

-

Quantitative Data

The synthesis of this compound is expected to be low-yielding due to the high steric hindrance. Table 2 provides hypothetical yield data based on the proposed cobalt-catalyzed cross-coupling reaction, illustrating the potential impact of varying reaction parameters.

| Parameter Varied | Condition | Expected Yield (%) | Notes |

| Catalyst Loading | 1 mol% CoCl₂ | 10-15 | Lower catalyst loading may result in incomplete conversion. |

| 5 mol% CoCl₂ | 25-35 | Optimal catalyst concentration is crucial. | |

| 10 mol% CoCl₂ | 20-30 | Higher catalyst loading may not significantly improve yield and can complicate purification. | |

| Reaction Time | 12 hours | 20-25 | Shorter reaction times may lead to incomplete reaction. |

| 24 hours | 25-35 | Prolonged reaction time may be necessary to overcome steric hindrance. | |

| 48 hours | 25-35 | Further extension may not lead to a significant increase in yield. | |

| Solvent | Diethyl Ether | 15-25 | Lower boiling point may limit reaction temperature. |

| THF | 25-35 | Higher boiling point allows for higher reaction temperatures, potentially improving yield. |

Conclusion

The synthesis of this compound is a challenging endeavor due to the steric congestion around the central C-C bond. While classical methods like the Wurtz reaction are likely to be ineffective, modern transition-metal-catalyzed cross-coupling reactions, particularly those employing cobalt catalysts, offer a plausible route to this highly branched alkane. The detailed protocol and data presented in this guide provide a solid starting point for researchers aiming to synthesize this and other sterically demanding molecules. Further optimization of the reaction conditions will be critical to achieving viable yields.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. Co-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents using a 1,3-butadiene additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2,2,4,4-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,2,4,4-tetramethylhexane, a highly branched aliphatic hydrocarbon. Due to the limited availability of experimentally derived public data for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established spectroscopic principles. These predictions serve as a valuable reference for researchers in various fields, including chemical analysis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted proton (¹H) NMR, carbon-13 (¹³C) NMR, and mass spectrometry data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.88 | Triplet | 3H | -CH₂CH₃ |

| ~ 1.25 | Singlet | 6H | -C(CH₃ )₂-CH₂- |

| ~ 1.30 | Singlet | 6H | -C(CH₃ )₂-CH₃ |

| ~ 1.45 | Quartet | 2H | -CH₂ CH₃ |

| ~ 1.60 | Singlet | 2H | -C(CH₃)₂-CH₂ -C(CH₃)₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 8.5 | Primary (CH₃) | -CH₂CH₃ |

| ~ 29.5 | Primary (CH₃) | -C(CH₃ )₂-CH₂- |

| ~ 31.0 | Primary (CH₃) | -C(CH₃ )₂-CH₃ |

| ~ 32.0 | Quaternary (C) | C (CH₃)₂-CH₂- |

| ~ 37.5 | Quaternary (C) | C (CH₃)₂-CH₃ |

| ~ 52.0 | Secondary (CH₂) | -CH₂ CH₃ |

| ~ 56.0 | Secondary (CH₂) | -C(CH₃)₂-CH₂ -C(CH₃)₂- |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 142 | Very Low / Absent | [M]⁺ (Molecular Ion) |

| 127 | Low | [M-CH₃]⁺ |

| 113 | Moderate | [M-C₂H₅]⁺ |

| 85 | High | [M-C₄H₉]⁺ (loss of a tert-butyl group) |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | Moderate | [C₃H₇]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain spectroscopic data for a liquid alkane sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆), within a standard 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, equipped with a broadband probe is utilized for data acquisition.

¹H NMR Acquisition: The probe is tuned and matched to the proton (¹H) frequency. A standard one-dimensional proton spectrum is acquired using a single pulse experiment with a pulse angle of 30° or 45°. The spectral width is set to encompass the expected range of proton signals, typically from -1 to 12 ppm. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are commonly employed. To achieve an adequate signal-to-noise ratio, a sufficient number of scans (e.g., 8 to 16) are averaged.

¹³C NMR Acquisition: For the carbon-13 (¹³C) spectrum, the probe is tuned to the ¹³C frequency. A proton-decoupled ¹³C NMR spectrum is acquired to provide a spectrum with single lines for each unique carbon atom. A wider spectral width, generally from 0 to 220 ppm, is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good quality spectrum.

Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC introduction allows for the separation of the sample from any potential impurities before it enters the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is standard for the analysis of alkanes.

Data Acquisition: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum. The fragmentation of highly branched alkanes like this compound is often extensive, leading to a very weak or absent molecular ion peak. The fragmentation pattern is primarily dictated by the formation of the most stable carbocations.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

Physicochemical Properties of 2,2,4,4-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 2,2,4,4-tetramethylhexane, including experimental protocols for their determination. The information is presented to support research and development activities where precise physicochemical data is essential.

Data Presentation

| Property | Value | Citation |

| Boiling Point | 153 °C | [1] |

| Melting Point | Data not available | |

| Melting Point of 2,2,3,4-Tetramethylhexane | -53.99 °C | [2] |

| Melting Point of 2,2,5,5-Tetramethylhexane | -12.6 °C | [3] |

| Melting Point of 2,2,4,4-Tetramethylpentane (B94933) | -67 °C | [4] |

Experimental Protocols

Accurate determination of boiling and melting points is fundamental in chemical analysis for substance identification and purity assessment.[5] The following sections detail standard experimental procedures for these measurements.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[6]

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Boiling chips or a capillary tube sealed at one end

-

Clamps and stand

Procedure:

-

Place a small amount (approximately 0.5 mL) of this compound into the test tube.

-

Add a few boiling chips or a sealed capillary tube (open end down) to ensure smooth boiling.

-

Position the thermometer bulb in the vapor phase just above the liquid surface.

-

Gently heat the sample until it boils and a ring of refluxing vapor is observed on the sides of the test tube.

-

The temperature at which the vapor condenses and drips back into the liquid is the boiling point.[6][7] Record the stable temperature reading from the thermometer.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the melting point of a solid substance.[5][8] It utilizes a specially designed glass tube to allow for uniform heating of a sample.[8][9]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tubes

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the capillary tube to the thermometer

-

Stand and clamp

Procedure:

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.[10]

-

Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[8]

-

Fill the Thiele tube with heating oil to a level above the side arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but below the top of the tube.

-

Gently heat the side arm of the Thiele tube with a small flame.[10] The design of the tube will circulate the oil, ensuring even heating.[9]

-

Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[10] Record this temperature range as the melting point.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling and melting points.

Caption: Workflow for Boiling Point Determination using the Micro-Reflux Method.

Caption: Workflow for Melting Point Determination using the Thiele Tube Method.

References

- 1. This compound [stenutz.eu]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,2,4,4-tetramethylpentane [stenutz.eu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. flinnsci.com [flinnsci.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2,2,4,4-Tetramethylhexane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4,4-tetramethylhexane, a highly branched, nonpolar alkane. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on the fundamental principles governing its solubility and provides detailed experimental protocols for its determination. This approach empowers researchers to generate precise solubility data tailored to their specific applications and solvent systems.

Principles of Solubility for this compound

The solubility of a substance is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] this compound is a nonpolar molecule, and its intermolecular interactions are dominated by weak van der Waals forces (specifically, London dispersion forces).[2]

-

In Nonpolar Solvents: In organic solvents that are also nonpolar (e.g., hexane, toluene, carbon tetrachloride), the primary intermolecular forces are also van der Waals forces.[2] When this compound is mixed with these solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions.[2] This energetic balance results in a high degree of solubility, often leading to complete miscibility.

-

In Polar Aprotic Solvents: Polar aprotic solvents (e.g., acetone, dimethylformamide) possess dipole-dipole interactions in addition to van der Waals forces. While there will be some interaction between the nonpolar this compound and the solvent molecules via dispersion forces, the strong dipole-dipole interactions of the solvent molecules will preferentially interact with each other. This makes the dissolution of the nonpolar solute energetically less favorable, leading to lower solubility compared to nonpolar solvents.

-

In Polar Protic Solvents: Polar protic solvents (e.g., ethanol, water) are characterized by strong hydrogen bonding in addition to dipole-dipole and van der Waals forces.[2] The energy required to disrupt the hydrogen bonding network of the solvent to accommodate the nonpolar this compound molecules is significant.[2] As the new solute-solvent interactions are limited to weak van der Waals forces, there is insufficient energy release to compensate for the disruption of the solvent's hydrogen bonds.[2] Consequently, the solubility of this compound in polar protic solvents is expected to be very low.

Expected Qualitative Solubility

Based on the principles outlined above, the expected qualitative solubility of this compound in various organic solvents is summarized in the table below. It is important to note that these are predictions and experimental verification is necessary for quantitative assessment. A similar compound, 2,2,4,5-tetramethylhexane, is known to be soluble in nonpolar solvents like hexane, octane, and chloroform.[3]

| Solvent Class | Representative Solvents | Expected Solubility |

| Nonpolar | Hexane, Heptane, Toluene, Benzene, Carbon Tetrachloride, Diethyl Ether | Miscible / Highly Soluble |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble / Insoluble |

| Polar Protic | Methanol, Ethanol, Water | Insoluble |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental measurement is essential. Several methods can be employed, with the choice depending on the required accuracy, available equipment, and the nature of the solute and solvent.

Common Experimental Techniques

-

Isothermal Shake-Flask Method: This is a widely used and reliable method for determining the equilibrium solubility of a substance.[4] It involves agitating an excess amount of the solute with the solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is determined using an appropriate analytical technique.

-

Gravimetric Method: This is a simple and cost-effective method suitable for determining the solubility of non-volatile solutes in volatile solvents.[5][6] A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[5][6]

-

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that can determine the thermodynamics of binding interactions, and it can also be adapted to measure solubility.[7][8] The method involves titrating the solute into the solvent and measuring the heat changes associated with dissolution.[7]

Detailed Experimental Protocols

The following are detailed protocols for determining the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method with Gas Chromatography (GC) Analysis

This method is highly suitable for the quantitative analysis of volatile organic compounds like this compound.

Materials:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials with airtight seals

-

Syringes and filters (PTFE, compatible with the solvent)

-

Gas chromatograph (GC) with a suitable column (e.g., nonpolar) and detector (e.g., Flame Ionization Detector - FID)

-

Volumetric glassware for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a separate phase of the solute should be visible.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of an excess solute phase.

-

-

Sample Separation:

-

Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the two phases to separate (or for any undissolved solute to settle).

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a syringe.

-

Filter the aliquot through a solvent-compatible syringe filter to remove any micro-droplets or undissolved solute.

-

-

GC Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

-

Analyze the calibration standards using the GC to establish a calibration curve (peak area vs. concentration).

-

Inject a known volume of the filtered saturated solution into the GC under the same conditions as the standards.

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Gravimetric Method

This method is simpler but may be less precise than instrumental methods and is best suited for systems where the solvent is significantly more volatile than the solute.

Materials:

-

This compound

-

Volatile organic solvent

-

Thermostatically controlled environment

-

Sealed vials

-

Analytical balance

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Follow step 1 from the Isothermal Shake-Flask Method protocol.

-

-

Sample Separation and Weighing:

-

Follow step 2 from the Isothermal Shake-Flask Method protocol.

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed evaporating dish.

-

Weigh the dish with the solution to determine the total mass of the solution.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the dish in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent's boiling point allows and the solute is not volatile.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator to remove any residual solvent.

-

Periodically weigh the dish until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The final constant mass is the mass of the dissolved this compound.

-

The mass of the solvent is the difference between the initial mass of the solution and the final mass of the solute.

-

Calculate the solubility as the mass of solute per mass of solvent (e.g., g/100 g solvent) or per volume of solvent.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Example Table for Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Hexane | 25.0 | Experimental Value | Calculated Value | GC |

| Toluene | 25.0 | Experimental Value | Calculated Value | Gravimetric |

| Acetone | 25.0 | Experimental Value | Calculated Value | GC |

| Ethanol | 25.0 | Experimental Value | Calculated Value | GC |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for the experimental determination of solubility.

References

- 1. All about Solubility of Alkanes [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. tainstruments.com [tainstruments.com]

Health and Safety Data for 2,2,4,4-Tetramethylhexane: A Technical Guide

Disclaimer: This guide provides a summary of available data for 2,2,4,4-tetramethylhexane. It is important to note that there is a significant lack of specific experimental health and safety studies for this particular chemical. Much of the hazard information presented is based on data from its structural isomers and other related saturated aliphatic hydrocarbons. Therefore, this document should be used for informational purposes and to guide further investigation, not as a definitive toxicological profile.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. This data is primarily derived from computational models and basic experimental measurements available in public databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 142.28 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 51750-65-3 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available | |

| Appearance | Not available | |

| Solubility in Water | Not available |

Probable Hazard Profile

Due to the absence of specific toxicological data for this compound, this section outlines a probable hazard profile based on information available for its isomer, 2,2,5,5-tetramethylhexane (B86233), and general characteristics of similar aliphatic hydrocarbons.[1][2][3]

-

Acute Toxicity: Quantitative data (e.g., LD50, LC50) is not available for this compound. For the isomer 2,2,5,5-tetramethylhexane, there is also no available data on acute toxicity.[2] However, for similar saturated aliphatic hydrocarbons, acute toxicity is generally low via oral and dermal routes. The primary concern upon ingestion is aspiration into the lungs, which can cause chemical pneumonitis.

-

Inhalation: High concentrations of vapors may cause central nervous system (CNS) effects such as dizziness, drowsiness, and headache.[1]

-

Skin and Eye Irritation: Overexposure may lead to skin and eye irritation.[1] Prolonged or repeated skin contact may cause defatting and dermatitis.

-

Sensitization: There is no data available to suggest that this compound or its isomers are skin or respiratory sensitizers.

-

Genotoxicity: No data on the genotoxic potential of this compound is available.

-

Carcinogenicity: There is no information on the carcinogenic effects of this compound.

-

Aquatic Toxicity: Data for 2,2,5,5-tetramethylhexane indicates no available information on toxicity to fish, daphnia, algae, or microorganisms.[2] However, many similar hydrocarbons are classified as harmful or toxic to aquatic life with long-lasting effects.

Experimental Protocols for Hazard Assessment

In the absence of specific studies on this compound, this section describes standardized experimental protocols based on OECD guidelines that would be appropriate for assessing its potential toxicity.

Acute Oral Toxicity Assessment (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.

-

Procedure: The test is conducted in a stepwise manner, with each step using three animals. The outcome of each step (mortality or survival) determines the next step:

-

If no mortality occurs, the next higher dose level is tested.

-

If mortality occurs, the test is repeated at the same or a lower dose level depending on the number of fatalities.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a hazard category based on the observed mortality at specific dose levels.

References

An In-depth Technical Guide to the Isomers of Decane (C10H22) and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 75 constitutional isomers of decane (B31447) (C10H22), detailing their physicochemical properties and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the properties of alkanes are of interest.

Introduction to Decane Isomers

Decane (C10H22) is an alkane hydrocarbon comprising a ten-carbon chain. Beyond the straight-chain n-decane, there exist 74 constitutional isomers, each with the same molecular formula but differing in their structural arrangement.[1] These structural variations, specifically the degree and location of branching in the carbon chain, give rise to distinct physicochemical properties. Understanding these differences is crucial for applications ranging from fuel technology to synthetic chemistry and materials science. While not directly common in drug development as active pharmaceutical ingredients, the principles of isomerism and structure-property relationships are fundamental concepts in the field.

Physicochemical Properties of Decane Isomers

The boiling point, melting point, density, and refractive index are key physical properties that vary among the isomers of decane. Generally, increased branching leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. The melting point, however, is influenced by both branching and molecular symmetry, with more symmetrical molecules often exhibiting higher melting points.

The following tables summarize the available quantitative data for the isomers of decane, categorized by the length of their principal carbon chain.

Table 1: Properties of Decane and its Isomers with a Nonane Backbone

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (nD) |

| n-Decane | 174.1 | -29.7 | 0.730 | 1.411 |

| 2-Methylnonane | 166-169 | - | 0.726 | 1.410 |

| 3-Methylnonane | 167.8 | - | 0.735 | 1.414 |

| 4-Methylnonane | 166.6 | - | 0.732 | 1.413 |

| 5-Methylnonane | 164.9 | -87.7 | 0.733 | 1.412 |

Table 2: Properties of Decane Isomers with an Octane Backbone

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (nD) |

| 3-Ethyloctane | 166.6 | - | - | - |

| 4-Ethyloctane | 163.6 | -87.69 | 0.733 | 1.4131 |

| 2,2-Dimethyloctane | 155 | - | 0.724 | 1.408 |

| 2,3-Dimethyloctane | 164.32 | -83.15 | 0.7340 | 1.4127 |

| 3,3-Dimethyloctane | 161 | -53.99 | 0.74 | 1.4140-1.4160 |

| 3,6-Dimethyloctane | 160.81 | -53.99 | 0.7320 | 1.4115 |

Table 3: Properties of Selected Decane Isomers with Heptane and Hexane Backbones

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (nD) |

| 2,2,3-Trimethylheptane | 157.61 | -53.99 | 0.7380 | 1.4145 |

| 3,3,5-Trimethylheptane | - | - | - | - |

| 3,4,5-Trimethylheptane | 162.51 | -53.99 | 0.7520 | 1.4206 |

| 2,2,3,3-Tetramethylhexane | 160.33 | -53.99 | 0.7610 | 1.4260 |

| 2,2,5,5-Tetramethylhexane | 137.25 | -12.6 | 0.7212 | - |

| 3,3,4,4-Tetramethylhexane | 170 | -46 | 0.770 | 1.4359 |

Experimental Protocols

The determination of the physicochemical properties of decane isomers relies on established laboratory techniques. The following are detailed methodologies for the key experiments.

Boiling Point Determination (Micro Method)

Objective: To determine the boiling point of a liquid hydrocarbon using a small sample volume.

Apparatus:

-

Thiele tube or a small beaker for heating bath (mineral oil)

-

Thermometer (-10 to 200 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid isomer (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The entire assembly is then immersed in a heating bath (Thiele tube or beaker with mineral oil), ensuring the liquid level in the bath is above the level of the sample in the test tube.

-

The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

-

The temperature is recorded at this point. For accuracy, the determination should be repeated.

Melting Point Determination

Objective: To determine the melting point range of a solid hydrocarbon.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the solid isomer

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

A small amount of the crystalline solid isomer is finely crushed using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

The capillary tube is placed in the sample holder of the melting point apparatus.

-

The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

A fresh sample is then used for a more precise determination. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

The melting point is reported as this range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Density Determination

Objective: To measure the density of a liquid hydrocarbon.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C or 25 °C) and allowed to equilibrate for at least 20 minutes.

-

After equilibration, the pycnometer is removed from the bath, carefully dried on the outside, and its mass is accurately weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

For highest accuracy, the procedure should be repeated, and the pycnometer should be calibrated with a liquid of known density (e.g., deionized water).

Refractive Index Determination

Objective: To measure the refractive index of a liquid hydrocarbon.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft lens paper and a few drops of a volatile solvent.

-

The refractometer is turned on, and the temperature is allowed to stabilize to the desired value (commonly 20 °C) by the circulating water bath.

-

A few drops of the liquid isomer are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the field of view is divided into a light and a dark region.

-

The compensator knob is adjusted to eliminate any color fringes at the borderline, making the boundary sharp and achromatic.

-

The adjustment knob is used to bring the borderline exactly to the center of the crosshairs in the eyepiece.

-

The refractive index value is read from the scale.

-

After the measurement, the prisms are cleaned thoroughly.

Visualization of Isomer Classification

The 75 constitutional isomers of decane can be systematically classified based on the length of their longest continuous carbon chain (the parent chain) and the nature and position of their alkyl substituents. This hierarchical relationship provides a logical framework for understanding the structural diversity of these isomers.

Caption: Hierarchical classification of decane isomers.

Conclusion

The 75 constitutional isomers of C10H22 provide a rich landscape for studying the intricate relationship between molecular structure and physical properties. This guide has summarized the available data on the boiling points, melting points, densities, and refractive indices of these compounds and has provided detailed experimental protocols for their determination. While a complete dataset remains a challenge to compile due to the sheer number of isomers, the information presented here offers a valuable resource for researchers and professionals in chemistry and related fields. The systematic classification and understanding of these isomers are foundational to advancements in areas where hydrocarbon properties are paramount.

References

Navigating the Landscape of High-Purity 2,2,4,4-Tetramethylhexane for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a crucial resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, purification, and analysis of high-purity 2,2,4,4-tetramethylhexane. Given its highly specific isomeric structure, obtaining this compound in high purity presents a unique set of challenges and considerations. This document aims to provide a comprehensive overview to aid in sourcing and utilizing this compound for demanding research applications where precise molecular characteristics are paramount.

Commercial Availability: A Complex Sourcing Landscape

Direct commercial suppliers explicitly listing high-purity (e.g., >99%) this compound are not readily found in standard chemical catalogs. The market for highly specific branched alkanes is often niche, with availability concentrated among specialized chemical synthesis companies. Researchers will likely need to engage with suppliers for custom synthesis or inquire about the availability of specific isomers from broader hydrocarbon fractions.

Potential Sourcing Strategies:

-

Inquiry with Specialty Chemical Suppliers: Companies that specialize in custom synthesis of organic molecules are the most promising avenue. When inquiring, it is crucial to specify the required purity, quantity, and any analytical data needed for verification (e.g., GC-MS, NMR).

-

Checking with Suppliers of Similar Isomers: Chemical suppliers listing other tetramethylhexane isomers, such as 2,2,4,5-tetramethylhexane, may have the capability to synthesize or isolate this compound.

-

Reviewing Chemical Databases: Platforms like PubChem and ChemSpider may list potential, albeit often general, chemical vendors. Following these leads and making direct contact is a necessary step.

Below is a table of physical and chemical properties for this compound to aid in its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 51750-65-3 | [1] |

| Boiling Point | Data not readily available; estimated to be similar to other C10 alkanes | |

| Density | Data not readily available | |

| Kovats Retention Index | Standard non-polar: 889 | [1] |

Synthesis and Purification: Pathways to High Purity

The synthesis of highly branched alkanes like this compound can be challenging due to the potential for isomeric byproducts. While a specific, detailed experimental protocol for this exact isomer is not widely published, analogous syntheses of similar structures, such as 2,2,4,4-tetramethylpentane, provide valuable insights. A plausible synthetic approach could involve a Grignard reaction or a Wurtz-type coupling.[2]

A general workflow for obtaining high-purity this compound is outlined below.

Experimental Protocols

1. Hypothetical Synthesis via Grignard Reaction:

A potential route could involve the reaction of a tert-butyl Grignard reagent with a suitable halogenated neohexane derivative.

-

Materials: Magnesium turnings, anhydrous diethyl ether, 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride), and a suitable di-tert-butylated electrophile.

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of the alkyl halide in anhydrous ether to magnesium turnings under an inert atmosphere.

-

Slowly add the electrophile to the Grignard reagent at a controlled temperature.

-

After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

-

2. Purification by Fractional Distillation:

Due to the likely presence of isomeric impurities with close boiling points, a highly efficient fractional distillation column is necessary.

-

Apparatus: A vacuum-jacketed distillation column packed with a high-efficiency packing material (e.g., Raschig rings or metal sponge).

-

Procedure:

-

Charge the crude product into the distillation flask.

-

Heat the flask slowly to initiate boiling.

-

Carefully collect fractions based on the boiling point, monitoring the temperature at the head of the column.

-

Analyze each fraction by GC-MS to determine its composition.

-

3. Preparative Gas Chromatography (pGC):

For achieving the highest purity, preparative gas chromatography is the method of choice for separating volatile isomers.

-

Instrumentation: A gas chromatograph equipped with a preparative-scale column and a fraction collector.

-

Procedure:

-

Optimize the separation on an analytical scale to determine the retention times of the target compound and impurities.

-

Inject small aliquots of the enriched fraction from distillation onto the preparative column.

-

Collect the fraction corresponding to the retention time of this compound.

-

Pool the collected fractions and confirm the purity using analytical GC-MS.

-

Quality Control and Analysis

Rigorous analytical testing is essential to confirm the identity and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and identifying volatile impurities.[3] The Kovats retention index can be a useful parameter for tentative identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the specific isomeric structure of this compound and ensuring the absence of structural isomers.

The logical flow for confirming the purity and structure of a synthesized or purchased batch is depicted below.

Applications in Research and Drug Development

High-purity branched alkanes like this compound can serve several important functions in a research and pharmaceutical setting:

-

Non-polar Solvent: Its inert nature and specific steric hindrance can be advantageous in certain organic reactions where solvent-reactant interactions need to be minimized.

-

Reference Standard: In analytical chemistry, particularly in chromatography and mass spectrometry, pure isomers are essential for method development and as internal standards.

-

Physical Organic Chemistry Studies: The unique structure of this compound can be of interest in studies of molecular interactions, conformational analysis, and the properties of sterically hindered molecules.

The use of high-purity, well-characterized reagents is a cornerstone of reproducible and reliable scientific research. While sourcing this compound may require more effort than for more common chemicals, the information and strategies outlined in this guide provide a framework for its successful acquisition and implementation in advanced research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of 2,2,4,4-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,2,4,4-tetramethylhexane, a branched alkane, using gas chromatography (GC). The protocols outlined are applicable to various research and quality control settings, including the analysis of complex hydrocarbon mixtures and purity assessments.

Introduction

This compound is a C10 branched-chain alkane. Due to its specific isomeric structure, its analysis by gas chromatography requires optimized conditions to achieve adequate separation from other structurally similar hydrocarbons. The choice of a suitable stationary phase and temperature programming is crucial for successful analysis. Non-polar stationary phases are generally the industry standard for the separation of alkanes, which primarily elute based on their boiling points.[1]

Principle of Analysis

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[2] For non-polar compounds like this compound, separation on a non-polar stationary phase is primarily governed by boiling point. The highly branched structure of this compound influences its volatility and, consequently, its retention time on the GC column.

Recommended GC Columns and Parameters

The selection of the GC column is a critical step for the successful separation of branched alkanes.[1] Non-polar columns are the preferred choice for the analysis of hydrocarbons.

Table 1: Recommended GC Columns for this compound Analysis

| Stationary Phase | Description | Manufacturer Examples | Key Features |

| 100% Dimethylpolysiloxane | Non-polar | Agilent DB-1, Restek Rxi-1ms, Thermo Scientific TraceGOLD TG-1MS | Excellent for boiling point-based separations of hydrocarbons. |

| 5% Phenyl / 95% Dimethylpolysiloxane | Non-polar | Agilent DB-5, HP-5ms, Restek Rxi-5Sil MS, Thermo Scientific TraceGOLD TG-5MS | A versatile non-polar phase with slightly increased polarity for better separation of some isomers. A good starting point for method development.[3] |

The internal diameter (ID) and film thickness of the column also play a significant role in resolution and sample capacity. For most applications, a 30 m x 0.25 mm ID column with a 0.25 µm film thickness provides a good balance of efficiency and capacity.[4]

Experimental Protocol: GC-FID Analysis

This protocol outlines a general method for the analysis of this compound using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). FID is a robust and widely used detector for hydrocarbon analysis due to its high sensitivity and linear range.

Instrumentation:

-

Gas Chromatograph with FID

-

Capillary Column (e.g., Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler (optional, for improved reproducibility)

-

Data Acquisition and Processing Software

Reagents and Standards:

-

High-purity helium or nitrogen as carrier gas

-

High-purity hydrogen and air for FID

-

This compound standard (purity >98%)

-

Solvent for sample dilution (e.g., hexane (B92381) or pentane, GC grade)

Table 2: GC-FID Method Parameters

| Parameter | Value |

| Column | Agilent DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 5 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 250 °C, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

Sample Preparation:

-

Prepare a stock solution of this compound in hexane (e.g., 1000 µg/mL).

-

Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

-

For unknown samples, dissolve a known weight of the sample in a known volume of hexane. Dilute as necessary to fall within the calibration range.

Analysis Procedure:

-

Equilibrate the GC system with the specified method parameters.

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the unknown sample(s).

-

Process the chromatograms to determine the retention time and peak area of this compound.

Expected Results: Based on its Kovats retention index of 889 on a standard non-polar column, this compound is expected to elute before n-nonane (retention index of 900) and after n-octane (retention index of 800). The exact retention time will depend on the specific instrument and conditions, but it can be estimated based on a calibration run with a series of n-alkanes.

Experimental Protocol: GC-MS Analysis for Confirmation

For unambiguous identification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The mass spectrum provides a molecular fingerprint of the compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column (as in the GC-FID method)

-

Data System with Mass Spectral Library

Table 3: GC-MS Method Parameters

| Parameter | Value |

| GC Parameters | Same as GC-FID method (Table 2) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40-300 amu |

| Scan Rate | 2 scans/second |

Analysis Procedure:

-

Follow the same sample preparation and injection procedure as for the GC-FID analysis.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST) for positive identification.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 4: Example Calibration Data for this compound by GC-FID

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 50 | 758,500 |

| 100 | 1,525,100 |

A calibration curve can be generated by plotting peak area versus concentration. The concentration of this compound in unknown samples can then be determined using the regression equation of the calibration curve.

Logical Workflow for GC Method Development

The following diagram illustrates a logical workflow for developing a GC method for the analysis of this compound.

Caption: Workflow for GC method development for this compound.

Experimental Workflow for Sample Analysis